molecular formula C9H8N4O5S B14259749 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 188565-41-5

1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14259749
CAS No.: 188565-41-5
M. Wt: 284.25 g/mol
InChI Key: KLQFTYYODLGGHQ-UHFFFAOYSA-N
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Description

1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common route starts with the preparation of 2-amino-1,3-thiazole-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with hydroxylamine to form the hydroxyimino derivative. Finally, the pyrrolidine-2,5-dione moiety is introduced through a coupling reaction under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The hydroxyimino group can form hydrogen bonds with biological macromolecules, affecting their function. The pyrrolidine-2,5-dione moiety can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of these three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

188565-41-5

Molecular Formula

C9H8N4O5S

Molecular Weight

284.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate

InChI

InChI=1S/C9H8N4O5S/c10-9-11-4(3-19-9)7(12-17)8(16)18-13-5(14)1-2-6(13)15/h3,17H,1-2H2,(H2,10,11)

InChI Key

KLQFTYYODLGGHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(=NO)C2=CSC(=N2)N

Origin of Product

United States

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